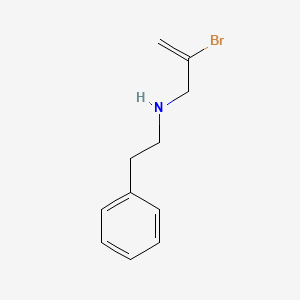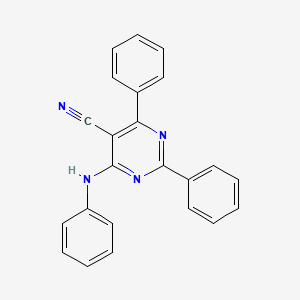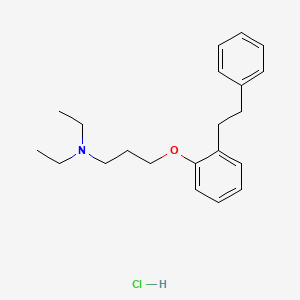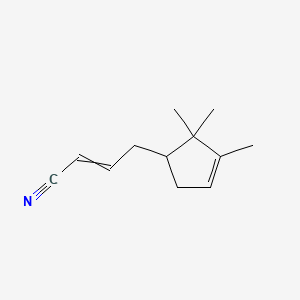
Phenethylamine, N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, N-(2-bromoallyl)-: is a synthetic organic compound belonging to the phenethylamine class. This compound is characterized by the presence of a phenethylamine backbone with a 2-bromoallyl substituent attached to the nitrogen atom. Phenethylamines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethylamine, N-(2-bromoallyl)- can be synthesized through several methods. One common method involves the reaction of phenethylamine with 2,3-dibromopropene. The reaction is typically carried out in an aqueous solution of ethylamine, followed by the addition of 2,3-dibromopropene. The mixture is stirred for several hours, and the product is isolated through distillation under reduced pressure .
Industrial Production Methods: Industrial production of Phenethylamine, N-(2-bromoallyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and distillation units helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: Phenethylamine, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Phenethylamine, N-(2-bromoallyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenethylamine, N-(2-bromoallyl)- involves its interaction with various molecular targets. In the brain, it regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting mood and cognitive functions.
Comparison with Similar Compounds
2C-B (2,5-dimethoxy-4-bromophenethylamine): Known for its hallucinogenic effects.
N-BOMe compounds: A series of phenethylamine derivatives with potent psychoactive properties.
Phenylethylamine (PEA): A naturally occurring compound with stimulant effects on the brain
Uniqueness: Phenethylamine, N-(2-bromoallyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with TAAR1 and VMAT2 sets it apart from other phenethylamines, making it a valuable compound for research in neuropharmacology.
Properties
CAS No. |
72551-18-9 |
|---|---|
Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-bromo-N-(2-phenylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,13H,1,7-9H2 |
InChI Key |
VODKATDPEHXVQP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNCCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)


![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)




